Antibacterial Inhibition Rate: Elubiol vs. Ketoconazole and Bifonazole Against Xanthomonas oryzae pv. oryzae (Xoo)
In a head-to-head in vitro antibacterial screening panel, Elubiol (dichlorophenyl imidazoldioxolan) demonstrated substantially higher antibacterial activity against the phytopathogen Xanthomonas oryzae pv. oryzae (Xoo) compared to the widely used imidazole antifungal ketoconazole [1]. At a concentration of 100 μg/mL, Elubiol achieved an inhibition rate of 92.59 ± 3.99%, whereas ketoconazole showed only 15.95 ± 6.27% inhibition. This represents a 5.8-fold higher efficacy for Elubiol under identical assay conditions. Additionally, Elubiol performed comparably to bifonazole (96.58 ± 2.28%) and clotrimazole (100 ± 0%), confirming its potent antibacterial properties within the azole class [1].
| Evidence Dimension | In vitro antibacterial inhibition rate against Xanthomonas oryzae pv. oryzae (Xoo) |
|---|---|
| Target Compound Data | 92.59 ± 3.99% at 100 μg/mL |
| Comparator Or Baseline | Ketoconazole: 15.95 ± 6.27% at 100 μg/mL; Bifonazole: 96.58 ± 2.28% at 100 μg/mL |
| Quantified Difference | Elubiol shows 76.64 percentage points higher inhibition than ketoconazole (≈5.8-fold improvement) |
| Conditions | In vitro antibacterial assay; 100 μg/mL compound concentration; inhibition rate measured as percentage |
Why This Matters
For research groups or formulators seeking broad-spectrum antimicrobial activity beyond pure antifungal applications, this data establishes that Elubiol possesses significantly greater antibacterial potency than ketoconazole against certain bacterial strains, enabling its selection as a multi-functional ingredient.
- [1] Nature Scientific Reports. Table 3: In vitro antibacterial activities (Inhibition rate/%) of the azole antifungals drugs against phytopathogenic bacteria. Available from: https://preview-www.nature.com/articles/s41429-022-00574-y/tables/3 View Source
